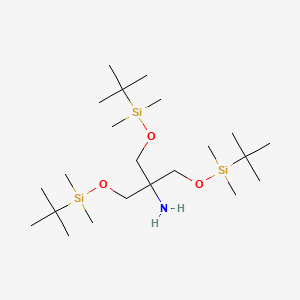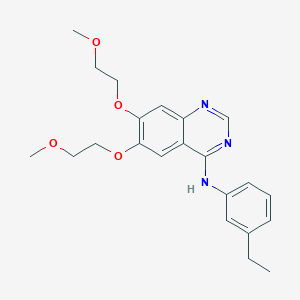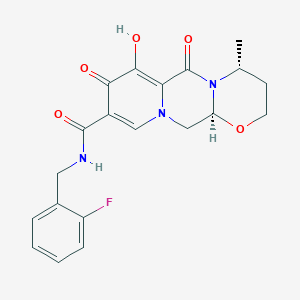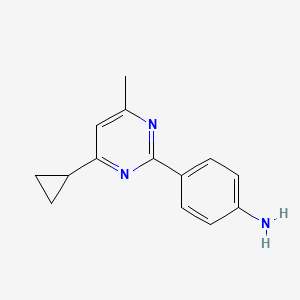
Erythro-β,3-Dihydroxy-L-Tyrosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-β,3-Dihydroxy-L-tyrosine is a compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Erythro-β,3-Dihydroxy-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythro-β,3-Dihydroxy-L-tyrosine typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion of L-tyrosine using tyrosine hydroxylase, which adds hydroxyl groups to the aromatic ring of tyrosine . This reaction requires cofactors such as tetrahydrobiopterin and molecular oxygen.
Industrial Production Methods
Industrial production of erythro-β,3-Dihydroxy-L-tyrosine often involves biotechnological approaches, including the use of genetically engineered microorganisms that express tyrosine hydroxylase. These microorganisms can convert L-tyrosine to erythro-β,3-Dihydroxy-L-tyrosine under controlled fermentation conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: Reduction reactions can convert erythro-β,3-Dihydroxy-L-tyrosine to its corresponding dihydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Dopaquinone
Reduction: Dihydroxy derivatives
Substitution: Various substituted tyrosine derivatives
Wirkmechanismus
Erythro-β,3-Dihydroxy-L-tyrosine exerts its effects primarily through its role as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . The compound is hydroxylated by tyrosine hydroxylase to form dihydroxyphenylalanine (DOPA), which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine through enzymatic reactions. These catecholamines act as neurotransmitters and hormones, playing crucial roles in the nervous system and various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Erythro-β,3-Dihydroxy-L-tyrosine is similar to other hydroxylated tyrosine derivatives, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.
The uniqueness of erythro-β,3-Dihydroxy-L-tyrosine lies in its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of catecholamines .
Eigenschaften
CAS-Nummer |
34047-62-6 |
|---|---|
Molekularformel |
C₉H₁₁NO₅ |
Molekulargewicht |
213.19 |
Synonyme |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


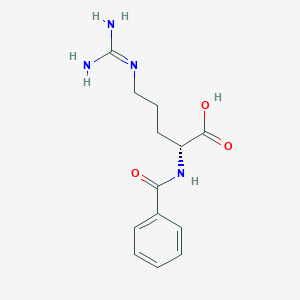
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine](/img/structure/B1145411.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
